

An In-depth Technical Guide to the Physical Properties of Diethoxypropane Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,3-Diethoxypropane-1,2-diol*

Cat. No.: B082672

[Get Quote](#)

Introduction

Diethoxypropane derivatives, a group of acetals and ketals, are characterized by a propane backbone with two ethoxy groups. Their isomeric forms—1,1-diethoxypropane, 1,2-diethoxypropane, 1,3-diethoxypropane, and 2,2-diethoxypropane—exhibit distinct physical properties that dictate their applications across various scientific and industrial domains, including as solvents, reagents in chemical synthesis, and in the formulation of fragrances.[\[1\]](#) [\[2\]](#) This guide provides an in-depth exploration of the core physical properties of these derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the structural nuances that influence these properties and provide standardized protocols for their accurate measurement.

The position of the ethoxy groups on the propane chain significantly impacts the molecule's polarity, steric hindrance, and intermolecular forces, leading to variations in boiling point, density, solubility, and refractive index. Understanding these structure-property relationships is paramount for selecting the appropriate isomer for a specific application and for ensuring the purity and consistency of materials.

Comparative Analysis of Key Physical Properties

The physical characteristics of diethoxypropane isomers are summarized below, providing a clear comparison of their fundamental properties. These values, collated from various authoritative sources, highlight the subtle yet significant differences arising from their structural isomerism.

Physical Property	1,1-Diethoxypropane	1,2-Diethoxypropane	1,3-Diethoxypropane	2,2-Diethoxypropane
Molecular Formula	C ₇ H ₁₆ O ₂	C ₇ H ₁₆ O ₂	C ₇ H ₁₆ O ₂	C ₇ H ₁₆ O ₂
Molecular Weight (g/mol)	132.20	132.20	132.20	132.20
CAS Number	4744-08-5	10221-57-5	3459-83-4	126-84-1
Boiling Point (°C)	122.8 - 124[3][4]	Not explicitly found	Not explicitly found	114 - 117[5][6]
Density (g/mL)	0.823 - 0.841 at 25°C[3][4]	Not explicitly found	Not explicitly found	0.82 - 0.83 at 20-25°C[5][6]
Refractive Index (n _{20/D})	1.386 - 1.392[3][7]	Not explicitly found	Not explicitly found	1.389[5]
Solubility	Slightly soluble in water; soluble in alcohol.[7]	Not explicitly found	Not explicitly found	Soluble in alcohol; miscible with oils.[5][8]

Core Physical Properties and Their Determinants

Boiling Point: A Reflection of Intermolecular Forces

The boiling point is a critical indicator of the strength of intermolecular forces. For diethoxypropane isomers, these are primarily van der Waals forces. The more linear and less branched the molecule, the greater the surface area available for these interactions, generally leading to a higher boiling point.

- 1,1-Diethoxypropane and 2,2-diethoxypropane are isomers of particular interest. 1,1-diethoxypropane, also known as propionaldehyde diethyl acetal, has a boiling point in the range of 122.8-124°C.[3][4] In contrast, 2,2-diethoxypropane (acetone diethyl ketal), with its more compact, branched structure, exhibits a lower boiling point of 114-117°C.[5][6] This difference can be attributed to the reduced surface area of the more spherical 2,2-isomer, which diminishes the effectiveness of London dispersion forces.

Density: The Influence of Molecular Packing

Density is a measure of mass per unit volume and is influenced by both molecular weight and how efficiently the molecules pack together in the liquid state. While all diethoxypropane isomers share the same molecular weight, their structural differences affect their packing efficiency.

- 1,1-Diethoxypropane has a reported density of approximately 0.823-0.841 g/mL at 25°C.[3][4]
- 2,2-Diethoxypropane has a slightly lower density, around 0.82-0.83 g/mL at 20-25°C.[5][6]

This subtle difference suggests that the more linear 1,1-isomer may pack more efficiently in the liquid phase compared to the bulkier 2,2-isomer.

Refractive Index: A Measure of Light Interaction

The refractive index is a dimensionless number that describes how fast light travels through a material.[9] It is a fundamental physical property that is sensitive to the electronic structure of a molecule and is often used as a quick and non-destructive method to assess the purity of a liquid sample.[10][11]

- The refractive index for 1,1-diethoxypropane is reported to be in the range of 1.386 to 1.392 at 20°C.[3][7]
- For 2,2-diethoxypropane, the refractive index is approximately 1.389 at 20°C.[5]

These values are typically measured using a refractometer, with the results being dependent on temperature and the wavelength of light used.[10][12]

Solubility: The Role of Polarity

The solubility of diethoxypropane derivatives is governed by the principle of "like dissolves like." The two ether linkages introduce some polarity to the otherwise nonpolar hydrocarbon structure.

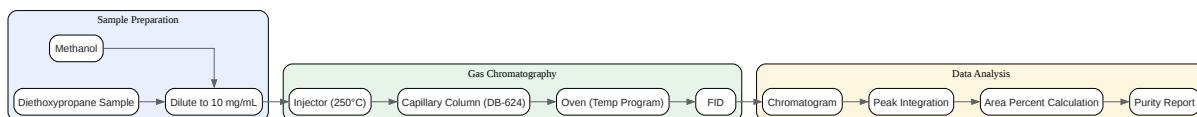
- 1,1-Diethoxypropane is described as slightly soluble in water and soluble in alcohol.[7]

- 2,2-Diethoxypropane is also soluble in alcohol and is miscible with many oils and perfume chemicals.[5][8]
- An amino-substituted derivative, 1-Amino-3,3-diethoxypropane, is noted to be miscible with water, a consequence of the highly polar amino group capable of hydrogen bonding.

The limited solubility of the unsubstituted diethoxypropanes in water is due to their predominantly nonpolar character. However, their ether oxygens can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for quality control and research applications. The following are standardized methodologies for measuring the key physical properties of diethoxypropane derivatives.


Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for separating and analyzing volatile compounds, making it ideal for assessing the purity of diethoxypropane derivatives.[13][14] The principle lies in the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase.[13]

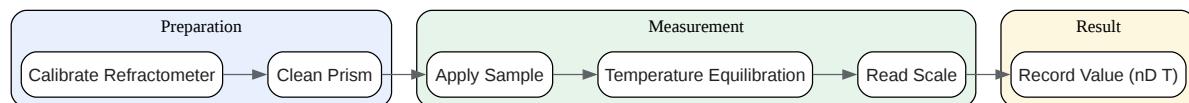
Experimental Protocol: Purity Analysis by GC-FID

- **Instrumentation:** A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.[13]
- **Column:** A capillary column, such as a DB-624 (30 m x 0.32 mm ID, 1.8 μ m film thickness), is suitable for separating these volatile compounds.[13]
- **Carrier Gas:** High-purity helium or nitrogen is used as the carrier gas.[13]
- **Sample Preparation:** A dilute solution of the diethoxypropane sample is prepared in a high-purity volatile solvent (e.g., methanol or dichloromethane). A typical concentration is around 100 mg in 10 mL.[1][13]

- **Injection:** A small volume (typically 1 μ L) of the sample solution is injected into the heated injector port (e.g., 250°C).[1]
- **Oven Temperature Program:** A temperature gradient is employed to ensure the separation of components with different boiling points. A typical program starts at 50°C, holds for 2 minutes, then ramps up to 220°C at a rate of 10°C/min, and holds for 5 minutes.[1]
- **Detection:** The separated components are detected by the FID, which generates a signal proportional to the amount of substance.
- **Data Analysis:** The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. [13]

[Click to download full resolution via product page](#)

Caption: Workflow for Purity Determination by Gas Chromatography.

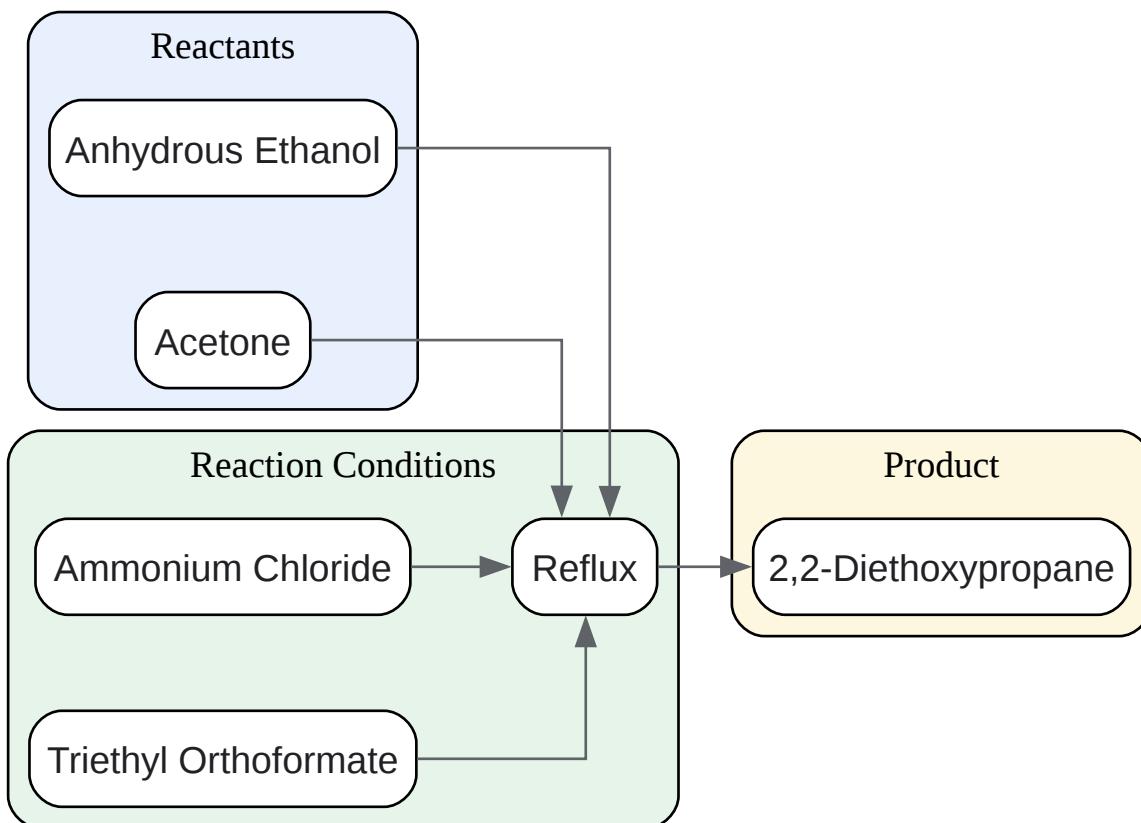

Measurement of Refractive Index

A refractometer is the standard instrument for measuring the refractive index of a liquid.[10][12]

Experimental Protocol: Refractive Index Measurement

- **Instrument Calibration:** Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

- Sample Application: Place a few drops of the diethoxypropane sample onto the clean, dry prism of the refractometer.[12]
- Measurement: Close the prism and allow the sample temperature to equilibrate to the set temperature (typically 20°C or 25°C).[12]
- Reading: View the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.[12]
- Recording: Record the refractive index value, typically to four decimal places, along with the measurement temperature (e.g., nD^{20}).[10][12]


[Click to download full resolution via product page](#)

Caption: Protocol for Measuring Refractive Index.

Synthesis of Diethoxypropane Derivatives: A Brief Overview

The synthesis of diethoxypropane derivatives typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with ethanol in the presence of an acid catalyst. This reaction is an equilibrium process, and a dehydrating agent is often used to drive the reaction towards the formation of the acetal or ketal.

For instance, an improved synthesis of 2,2-diethoxypropane involves the reaction of acetone with anhydrous ethanol using triethyl orthoformate as a dehydrating agent and ammonium chloride as a catalyst.[1][15] Similarly, 1,2-diethoxypropane can be synthesized from propylene glycol via the Williamson ether synthesis.[16]

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,2-Diethoxypropane.

Applications in Research and Drug Development

The distinct physical properties of diethoxypropane derivatives make them valuable in various stages of research and drug development. Their use as solvents is prominent, and their ability to act as protecting groups for carbonyl functionalities is a key application in multi-step organic synthesis.^[1] For example, 1,1-diethoxypropane is used as a derivatization reagent in gas chromatography to enhance the volatility and stability of carbonyl compounds.^[17] Furthermore, some derivatives, such as 1-amino-3,3-diethoxypropane, have been utilized in the preparation of hydrogels and as components of pH-sensitive derivatives for drug delivery systems.

Conclusion

The physical properties of diethoxypropane derivatives are intrinsically linked to their isomeric structures. A thorough understanding of these properties, from boiling point and density to

refractive index and solubility, is essential for their effective application in research and industry. The methodologies outlined in this guide provide a robust framework for the accurate characterization of these versatile compounds, ensuring their quality and suitability for their intended purpose. As research continues to uncover new applications for these derivatives, a solid foundation in their physical chemistry will remain a critical asset for scientists and developers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2,2-Diethoxypropane CAS#: 126-84-1 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 1,1-diethoxypropane [stenutz.eu]
- 5. 2,2-Diethoxypropane | 126-84-1 [chemicalbook.com]
- 6. 2,2-Diethoxypropane for synthesis 126-84-1 [sigmaaldrich.com]
- 7. propionaldehyde diethyl acetal, 4744-08-5 [thegoodsentscompany.com]
- 8. scent.vn [scent.vn]
- 9. Refractive index - Wikipedia [en.wikipedia.org]
- 10. faculty.weber.edu [faculty.weber.edu]
- 11. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. birchbiotech.com [birchbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 1,1-Diethoxypropane | Manasa Life Sciences [manasalifesciences.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Diethoxypropane Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082672#physical-properties-of-diethoxypropane-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com